molecular formula C9H10F2O B1428641 1,3-Difluoro-5-isopropoxybenzene CAS No. 1369849-69-3

1,3-Difluoro-5-isopropoxybenzene

Cat. No.: B1428641
CAS No.: 1369849-69-3
M. Wt: 172.17 g/mol
InChI Key: NZJBBOZQUNQHHD-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-isopropoxybenzene is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Difluoro-5-isopropoxybenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Chemical Formula : C10H12F2O
  • CAS Number : 1369849-69-3
  • Molecular Weight : 188.20 g/mol
  • Melting Point : 78–80 °C

This compound is primarily investigated for its role as a soluble epoxide hydrolase (sEH) inhibitor. The enzyme sEH plays a critical role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and blood pressure regulation. By inhibiting sEH, this compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties and contribute to vascular homeostasis .

Antihypertensive Effects

Research indicates that compounds similar to this compound demonstrate significant antihypertensive effects through the inhibition of sEH. In animal models, such as spontaneously hypertensive rats, the administration of sEH inhibitors has resulted in lowered blood pressure and improved vascular function .

Anticancer Potential

The fluorinated structure of this compound may also contribute to its anticancer properties. Fluorinated compounds are often more lipophilic and can interact with biological membranes more effectively, potentially leading to increased cytotoxicity against cancer cells.

Study 1: Efficacy in Hypertension Models

In a study evaluating the efficacy of various sEH inhibitors, this compound showed promising results with an IC50 value in the low nanomolar range against recombinant human sEH. This suggests strong potential for therapeutic applications in managing hypertension .

Study 2: Metabolic Stability and Bioavailability

Another study assessed the metabolic stability of this compound in human hepatic microsomes. Results indicated that while its metabolic stability was favorable, modifications to improve solubility and bioavailability were necessary for effective therapeutic use .

Data Tables

PropertyValue
Melting Point78–80 °C
Molecular Weight188.20 g/mol
IC50 (sEH Inhibition)Low nanomolar range
BioavailabilityNeeds improvement

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,3-Difluoro-5-isopropoxybenzene?

  • Methodological Answer : Synthesis typically involves functionalizing a benzene derivative with fluorine and isopropoxy groups. For example, halogenation (e.g., iodination) of a pre-functionalized benzene ring, followed by nucleophilic substitution using isopropanol under controlled conditions. Evidence from related compounds suggests metallation (e.g., Grignard or organolithium reagents) may assist in regioselective substitution . Advanced databases like REAXYS and BKMS_METABOLIC can predict feasible routes by analyzing precursor compatibility and reaction plausibility .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

  • Methodological Answer : Fluorinated aromatics often require stringent safety measures:

  • Ventilation : Use fume hoods or closed systems to prevent inhalation of volatile compounds .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed safe limits .
  • Emergency Procedures : For spills, isolate the area and use inert absorbents (e.g., vermiculite). Contaminated surfaces should be decontaminated with ethanol or specialized solvents .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection or gas chromatography paired with mass spectrometry .
  • NMR Spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR spectra with reference data to confirm structural integrity. For example, fluorine substituents produce distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The isopropoxy group at the 5-position creates steric hindrance, potentially slowing reactions at adjacent positions. Computational modeling (e.g., DFT) can predict steric maps to optimize reaction sites .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to less hindered positions. Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) can elucidate regioselectivity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for fluorinated benzene derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference peer-reviewed literature, databases (e.g., PubChem, DSSTox), and experimental replicates. For example, discrepancies in boiling points may arise from measurement conditions (e.g., ambient pressure vs. vacuum distillation) .
  • Standardization : Adopt IUPAC guidelines for reporting data (e.g., specifying pressure during boiling point measurements). Calibrate instruments using certified reference materials .

Q. How can researchers address challenges in NMR spectral interpretation caused by fluorine-proton coupling?

  • Methodological Answer :

  • Decoupling Techniques : Use 19F^{19}\text{F}-decoupled 1H^{1}\text{H} NMR to simplify splitting patterns. Alternatively, 2D NMR (e.g., HSQC) can correlate fluorine and proton environments .
  • Computational Aids : Software like ACD/Labs or MestReNova simulates coupling constants based on molecular geometry, aiding peak assignment .

Properties

IUPAC Name

1,3-difluoro-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBBOZQUNQHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorophenol (1.0 equiv.) in DMF (0.26 M) was added potassium carbonate (2.2 equiv.) followed by 2-iodopropane (1.1 equiv.) and the reaction was stirred overnight at room temperature. The reaction was poured into a separatory funnel and diluted with a 3:1 (v/v) solution of EtOAc:heptanes. The organic phase was washed with water, then sat′d NaHCO3. The remaining organic phase was dried over MgSO4, filtered and concentrated in vacuo to provide 1,3-difluoro-5-isopropoxybenzene in 88% yield. 1H NMR (400 MHz, ) δ ppm 1.33 (d, J=6.26 Hz, 6 H), 4.48 (dt, J=11.93, 6.16 Hz, 1 H), 6.31-6.47 (m, 3 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Difluoro-5-isopropoxybenzene
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1,3-Difluoro-5-isopropoxybenzene
1,3-Difluoro-5-isopropoxybenzene
1,3-Difluoro-5-isopropoxybenzene
1,3-Difluoro-5-isopropoxybenzene

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